4-Benzyloxyphenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related nitrile compounds often involves the reaction of specific phenols or benzaldehydes with malononitrile under specific conditions, such as the use of ethanolic piperidine solution and microwave irradiation. For example, a compound was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile, showcasing a method that could potentially be adapted for 4-Benzyloxyphenylacetonitrile synthesis (Okasha et al., 2022). Another related synthesis involves the Mannich reaction on phenols or by reductive alkylation of aldehydes to produce benzylamines, which are then used to alkylate cyanide ion to obtain nitriles (Short, Dunnigan, & Ours, 1973).
Molecular Structure Analysis
The crystal and molecular structure of compounds similar to 4-Benzyloxyphenylacetonitrile are often determined using single-crystal X-ray diffraction. These analyses provide detailed insights into the compound's crystalline form and molecular geometry, essential for understanding its chemical behavior and interactions. The molecular structure of a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, was established using X-ray diffraction, demonstrating the technique's utility in analyzing nitrile compounds (Korkusuz, ahin, & Yildirim, 2012).
Chemical Reactions and Properties
Nitriles like 4-Benzyloxyphenylacetonitrile participate in various chemical reactions, reflecting their reactivity and functional group compatibility. For instance, the addition reactions of benzylamines to nitrile compounds have been studied, revealing insights into the kinetics and mechanism of these reactions (Oh, Kim, Lee, & Lee, 2004). Such studies are crucial for understanding how 4-Benzyloxyphenylacetonitrile might behave under different chemical conditions.
Scientific Research Applications
Chemical Synthesis
4-Benzyloxyphenylacetonitrile can be involved in the synthesis of various chemical compounds. Short, Dunnigan, and Ours (1973) detailed the synthesis of phenethylamines from phenylacetonitriles, including derivatives like 4-benzyloxyphenylacetonitrile, obtained by alkylation of cyanide ion with Mannich bases from phenols and other benzylamines (Short et al., 1973). Additionally, Hoshikawa and Inoue (2013) reported the photoinduced direct 4-pyridination of C(sp3)–H Bonds, a process that significantly proceeds at benzylic C(sp3)–H bonds without affecting polar functional groups, thereby enabling intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine (Hoshikawa & Inoue, 2013).
Fluorescent Reagents
4-Benzyloxyphenylacetonitrile derivatives may be used in developing fluorescent reagents. Onoda et al. (2003) created a novel fluorescent reagent for hydroperoxides based on photoinduced electron transfer (PET) reagents having a benzofurazan skeleton, which could be relevant in this context (Onoda et al., 2003).
Analytical Chemistry
In the field of analytical chemistry, Gupta, Jain, and Verma (2009) described a method for determining carbonyl compounds involving the reaction with 2,4-dinitrophenylhydrazine and extraction of hydrazones with water-miscible organic solvent acetonitrile (Gupta et al., 2009).
Medical Research
Hanifeh Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their anti-proliferative properties on HT-29 cells, demonstrating potential in colon cancer treatment (Hanifeh Ahagh et al., 2019).
Safety And Hazards
4-Benzyloxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of soap and water, and contaminated clothing should be washed before reuse . If swallowed or inhaled, or if skin or eye irritation occurs, seek medical advice or attention .
properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEYZRVDFZDOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335071 | |
Record name | 4-Benzyloxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetonitrile | |
CAS RN |
838-96-0 | |
Record name | 4-(Phenylmethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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